Disulfide, diethoxy

Descripción general

Descripción

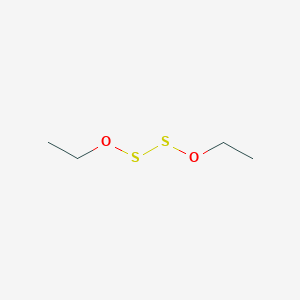

Disulfide, diethoxy is an organic compound characterized by the presence of a disulfide bond (S-S) flanked by ethoxy groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes. Disulfides are often utilized in the stabilization of protein structures, as intermediates in organic synthesis, and in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disulfide, diethoxy can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of ethanethiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.

Industrial Production Methods: In industrial settings, the synthesis of disulfides often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, the process may involve the use of solvents like ethanol to facilitate the reaction and improve yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: It can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: The ethoxy groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Ethanethiol.

Substitution: Various substituted disulfides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Disulfide, diethoxy is prominently utilized in drug delivery systems. Its ability to form disulfide bonds allows for the development of targeted drug delivery mechanisms that respond to specific biological triggers. For instance, in cancer therapy, disulfide-based drug delivery systems can release therapeutic agents selectively in the presence of elevated levels of glutathione (GSH) found in tumor cells. This specificity minimizes side effects associated with conventional chemotherapy .

1.2 Biocompatible Materials

The compound is also employed in creating biocompatible materials that facilitate the penetration of drugs through biological membranes. Thiomers and disulfide-containing polymers that incorporate this compound demonstrate enhanced mucoadhesive properties, making them suitable for applications in mucosal drug delivery .

Materials Science Applications

2.1 Smart Materials

In materials science, this compound contributes to the development of smart materials that exhibit stimulus-responsive behavior. These materials can change their properties or release active components in response to environmental stimuli such as pH or redox conditions. For example, disulfide-linked micelles have been shown to release drugs more effectively under oxidative conditions typical of cancerous environments .

2.2 Self-Healing Polymers

The incorporation of disulfide bonds into polymer matrices has led to the creation of self-healing materials. These polymers can autonomously repair themselves after damage, significantly extending their lifespan and functionality in various applications ranging from coatings to structural materials .

Chemical Synthesis Applications

3.1 Synthesis of Organosulfur Compounds

This compound serves as a precursor in the synthesis of various organosulfur compounds, which are essential in organic chemistry for their diverse biological activities. The compound's ability to undergo oxidation and reduction reactions facilitates the formation of sulfoxides and sulfones that possess significant pharmaceutical properties .

3.2 Protein Stabilization

In biochemical research, disulfide bonds formed by compounds like diethoxy are crucial for stabilizing protein structures. They play a key role in maintaining the integrity and functionality of proteins under varying environmental conditions, thus aiding in studies related to protein folding and stability .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of disulfide, diethoxy involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to form higher oxidation states. These reactions are often mediated by enzymes or chemical reagents, influencing various biochemical pathways and molecular targets.

Comparación Con Compuestos Similares

Dimethyl disulfide: Another simple disulfide with methyl groups instead of ethoxy groups.

Diphenyl disulfide: Contains phenyl groups, making it more hydrophobic and less reactive than disulfide, diethoxy.

Dithiothreitol: A reducing agent that can cleave disulfide bonds, often used in biochemical applications.

Uniqueness: this compound is unique due to its ethoxy groups, which confer specific solubility and reactivity properties. Compared to other disulfides, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and organic environments.

Actividad Biológica

Disulfide, diethoxy (CAS# 68955-96-4) is a compound of interest due to its biological activities, particularly in the context of redox biology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health and environmental safety.

Overview of this compound

Disulfide compounds are characterized by the presence of a -S-S- bond, which plays a crucial role in various biological processes. Diethoxy disulfides are known for their capacity to undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways.

Mechanisms of Biological Activity

- Redox Activity : Disulfides can act as redox agents, participating in the formation and breaking of disulfide bonds within proteins. This is critical for maintaining protein structure and function, particularly in oxidative stress responses .

- Cell Proliferation : Studies have indicated that disulfide compounds can stimulate or inhibit cell proliferation depending on their concentration and the cellular context. For instance, certain disulfides have been shown to promote growth in specific cancer cell lines by modulating redox-sensitive pathways .

- Toxicological Effects : The biological activity of diethoxy disulfides also includes toxicity assessments. Research indicates that while they may exhibit beneficial effects at low concentrations, higher doses can lead to cytotoxicity and environmental hazards due to their persistence and potential to disrupt cellular functions .

Study 1: Redox Activity and Cell Growth

A study investigating the redox activity of APE1 (a protein involved in DNA repair) demonstrated that disulfide bond formation is crucial for its function in promoting cell growth. Mutants lacking redox-active cysteines showed impaired proliferation, highlighting the importance of disulfide bonds in cellular signaling .

Study 2: Toxicity Assessment

A categorical analysis of diethoxy disulfide revealed significant aquatic toxicity and moderate environmental persistence. The study found that increasing alkyl chain length reduced toxicity due to resonance stabilization of radical intermediates. This finding underscores the need for careful assessment when considering the use of such compounds in industrial applications .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Redox Activity | Stimulates cell growth | |

| Aquatic Toxicity | High toxicity | |

| Environmental Persistence | Moderate |

Research Findings

- Disulfide Bond Formation : Disulfides play a pivotal role in cellular responses to oxidative stress by facilitating the formation of disulfide bonds that regulate protein interactions .

- Cytotoxicity : High concentrations of diethoxy disulfides have been linked to cytotoxic effects in various cell lines, necessitating further research into their safety profiles .

- Therapeutic Potential : There is ongoing research into the potential therapeutic applications of disulfide compounds in cancer treatment, particularly through their ability to modulate redox states and influence apoptosis pathways .

Propiedades

IUPAC Name |

(ethoxydisulfanyl)oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYNWCKWXAGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOSSOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447561 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28752-22-9 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.